![molecular formula C17H21FN2O4 B6138295 methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6138295.png)
methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FUB-CAP and is a derivative of the synthetic cannabinoid family.
Wirkmechanismus
FUB-CAP acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain perception, appetite regulation, and mood modulation. FUB-CAP binds to these receptors, leading to the activation of downstream signaling pathways, resulting in the observed effects.
Biochemical and Physiological Effects:
FUB-CAP has been shown to have various biochemical and physiological effects. One of the main effects of FUB-CAP is the modulation of pain perception. FUB-CAP has been shown to reduce pain perception in various animal models. Additionally, FUB-CAP has been shown to affect appetite regulation, with some studies suggesting that it can increase food intake. FUB-CAP has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FUB-CAP in lab experiments is its high affinity for cannabinoid receptors. This makes it a potent tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, FUB-CAP is relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of using FUB-CAP is its potential toxicity. FUB-CAP has been shown to have toxic effects in some animal models, making it important to use caution when handling and using the compound.
Zukünftige Richtungen
There are several potential future directions for research on FUB-CAP. One potential direction is to study the long-term effects of FUB-CAP on the endocannabinoid system and its role in various physiological processes. Additionally, FUB-CAP could be used to study the potential therapeutic applications of cannabinoid receptors in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. Finally, FUB-CAP could be used to develop new synthetic cannabinoids with improved efficacy and reduced toxicity.
Synthesemethoden
FUB-CAP can be synthesized using various methods, including the condensation reaction between 2-fluorobenzylamine and methyl N-(tert-butoxycarbonyl)-beta-alaninate. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino) pyridine (DMAP). The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
FUB-CAP has been used in various scientific research studies due to its potential applications in several fields. One of the main applications of FUB-CAP is in the field of neuroscience. FUB-CAP has been shown to have a high affinity for cannabinoid receptors, which are involved in various physiological processes, including pain perception, appetite regulation, and mood modulation. Therefore, FUB-CAP can be used to study the role of cannabinoid receptors in these processes.
Eigenschaften
IUPAC Name |
methyl 3-[[1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-24-16(22)8-9-19-17(23)13-6-7-15(21)20(11-13)10-12-4-2-3-5-14(12)18/h2-5,13H,6-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGZMUVDOSCXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.